

purification of 2-Chloroquinolin-6-ol hydrochloride by recrystallization

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Compound of Interest

Compound Name: 2-Chloroquinolin-6-ol hydrochloride
CAS No.: 189362-46-7
Cat. No.: B3248809

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Application Note: High-Purity Isolation & Recrystallization of **2-Chloroquinolin-6-ol Hydrochloride**

Abstract & Strategic Importance

2-Chloroquinolin-6-ol (CAS: 1810-74-8) is a critical pharmacophore and intermediate, most notably utilized in the synthesis of Tivozanib (AV-951), a VEGF receptor tyrosine kinase inhibitor. The purity of this intermediate is paramount; regioisomeric impurities (e.g., 4-chloro analogs) or unreacted starting materials (quinolin-2-ones) can poison downstream palladium-catalyzed couplings (e.g., Suzuki-Miyaura reactions).

This protocol details the purification of the hydrochloride salt form. While the free base is amphoteric, the hydrochloride salt offers superior crystallinity and stability against oxidative degradation. This guide utilizes a displacement recrystallization strategy using a Methanol/Isopropanol system, optimized to remove the critical 2,6-dichloroquinoline impurity and preserving the labile 2-chloro moiety from hydrolysis.

Physicochemical Profile & Solubility Logic

Understanding the solute-solvent interaction is the foundation of this protocol.

Property	Value / Characteristic	Implication for Recrystallization
Structure	2-Chloro-6-hydroxyquinolinium chloride	Cationic nitrogen increases polarity; Phenolic -OH allows H-bonding.
pKa	~4.9 (Quinoline N), ~9.5 (Phenolic OH)	pH must remain < 2 during processing to prevent free-basing.
Solubility (MeOH)	High (Cold & Hot)	Good solvent for initial dissolution.
Solubility (IPA)	Low (Cold), Moderate (Hot)	Excellent anti-solvent to induce controlled nucleation.
Solubility (Water)	Moderate to High	Avoid. Hot water promotes hydrolysis of the 2-Cl group to 2-OH (reversion to carbostyryl).

Critical Impurity Profile:

- 6-Hydroxyquinolin-2(1H)-one: Starting material. Insoluble in organic solvents; removed via hot filtration.
- 2,6-Dichloroquinoline: Over-chlorinated byproduct. Highly soluble in lipophilic solvents; remains in the mother liquor.
- Tar/Polymer: Oxidative byproducts. Removed via activated carbon treatment.[1]

Experimental Protocol: Step-by-Step

Safety Warning: 2-Chloroquinolin-6-ol is a skin and eye irritant.[2] The hydrochloride salt is corrosive. Operations must be performed in a fume hood.

Materials:

- Crude Compound: 2-Chloroquinolin-6-ol HCl (dark beige/brown solid).
- Solvent A (Dissolution): Methanol (HPLC Grade).
- Solvent B (Anti-solvent): Isopropanol (IPA) or Ethyl Acetate.
- Additives: Concentrated HCl (37%), Activated Charcoal (Norit SX Ultra).

Procedure:

Step 1: Dissolution and Acid Maintenance^[3]

- Charge 10.0 g of crude 2-Chloroquinolin-6-ol HCl into a 250 mL round-bottom flask.
- Add 40 mL of Methanol (4 vol).
- Add 0.5 mL of Conc. HCl. Rationale: This suppresses the equilibrium dissociation of the HCl salt, ensuring the product remains in the ionic form which crystallizes effectively.
- Heat to reflux (65°C) with stirring. The solid should dissolve completely. If not, add Methanol in 5 mL increments until dissolution is achieved.

Step 2: Impurity Scavenging (Hot Filtration)

- Once dissolved, check for undissolved black particulates (inorganic salts or charred material).
- Add 0.5 g Activated Charcoal carefully (avoid foaming). Stir at reflux for 10 minutes.
- Hot Filtration: Filter the hot mixture through a pre-warmed Celite® pad on a sintered glass funnel. Wash the pad with 5 mL hot Methanol.
 - Result: The filtrate should be a clear, amber-to-yellow solution.

Step 3: Nucleation via Solvent Displacement

- Return the filtrate to a clean flask and heat to near-reflux.

- Slowly add Isopropanol (IPA) dropwise.
 - Target Ratio: Approximately 1:1 to 1:2 Methanol:IPA.
 - Observation: Stop addition when a faint, persistent turbidity (cloudiness) is observed.[4]
- Add 1-2 mL of Methanol to clear the turbidity (restore solution).

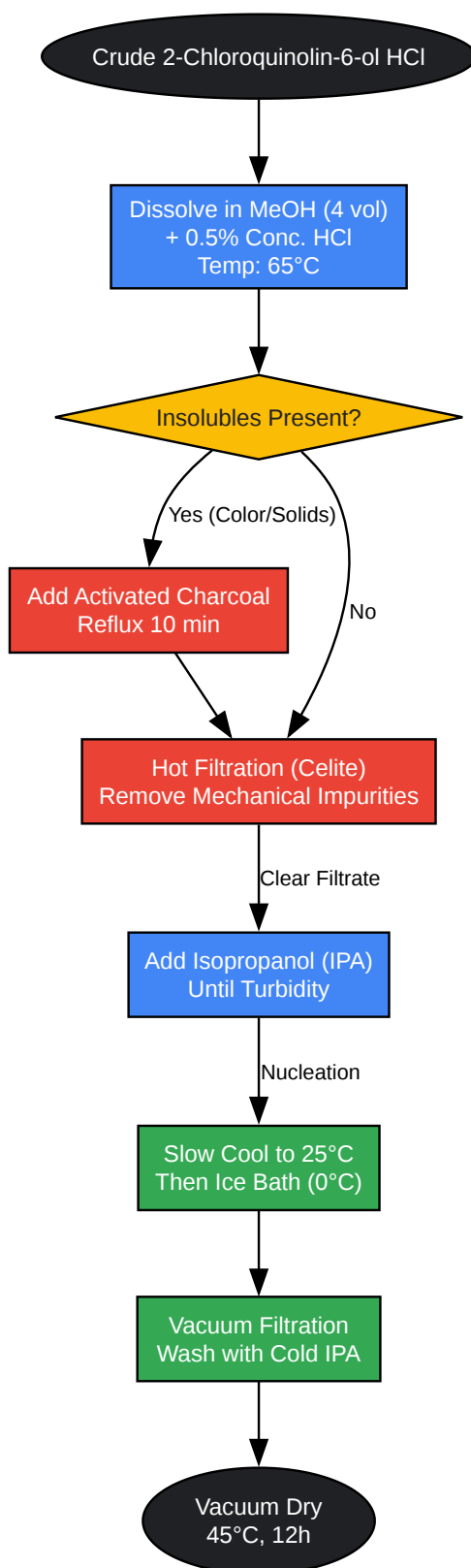
Step 4: Controlled Crystallization

- Remove heat source.[5] Allow the flask to cool to room temperature (20-25°C) undisturbed over 2 hours. Do not crash cool; rapid cooling traps impurities.
- Once ambient temperature is reached, transfer the flask to an ice bath (0-4°C) for 1 hour to maximize yield.

Step 5: Isolation and Drying

- Filter the off-white needles using vacuum filtration.
- Displacement Wash: Wash the cake with 20 mL of cold IPA/Methanol (9:1) mixture. Do not wash with pure methanol, as it will redissolve the product.
- Dry the solid in a vacuum oven at 45°C for 12 hours.

Process Visualization (Graphviz)



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Caption: Workflow for the purification of 2-Chloroquinolin-6-ol HCl via Methanol/IPA displacement.

Quality Control & Characterization

Test	Method	Acceptance Criteria
Appearance	Visual	Off-white to pale yellow crystalline solid.
Purity (HPLC)	C18 Column, ACN/H ₂ O (0.1% TFA) Gradient	> 99.0% Area
Melting Point	Capillary Method	260–265°C (dec.) Note: Salts often decompose.
Chloride Content	Argentometric Titration	15.5% ± 0.5% (Theoretical for HCl salt)
¹ H NMR	DMSO-d ₆	Confirms 2-H absence; distinct shifts for 6-OH.

Troubleshooting Table:

Observation	Root Cause	Corrective Action
Low Yield	Too much Methanol used.	Distill off 20% of solvent before adding IPA.
Oiling Out	Added IPA too fast or temp too high.	Re-heat to dissolve, add seed crystal, cool slower.
Product turns Pink	Oxidation of phenol.	Ensure HCl is present; purge solvents with Nitrogen.
Hydrolysis (2-OH)	Water in solvent or prolonged heating.	Use anhydrous solvents; limit reflux time < 30 min.

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